

The Role of Bizine in Epigenetic Modification: A Technical Guide

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Compound of Interest

Compound Name: *Bizine*

Cat. No.: *B560364*

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Abstract

Bizine, a phenelzine analogue, has emerged as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation. This document provides an in-depth technical overview of **Bizine**'s role in epigenetic modification, focusing on its mechanism of action, impact on cellular processes, and methodologies for its study. Quantitative data on its inhibitory activity and cellular effects are presented, along with detailed experimental protocols and visual representations of its molecular interactions and pathways.

Introduction to Bizine and its Target: LSD1

Bizine is a small molecule inhibitor that targets Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and dimethylated lysine 4 of histone H3 (H3K4me1 and H3K4me2).[2][3] The demethylation of H3K4, a mark associated with active gene transcription, by LSD1 generally leads to transcriptional repression. LSD1 is a key component of several corepressor complexes, most notably the CoREST complex, which directs its demethylase activity to specific genomic loci.[3][4]

Bizine acts as an irreversible inhibitor of LSD1, forming a covalent adduct with the FAD cofactor essential for the enzyme's catalytic activity.[5] This inhibition leads to an increase in global levels of H3K4me1 and H3K4me2, thereby altering gene expression patterns.[6] Beyond

its action on histones, LSD1 can also demethylate non-histone proteins such as p53 and DNMT1, influencing their stability and function.^{[4][7]} Consequently, inhibition of LSD1 by **Bizine** can reactivate aberrantly silenced tumor suppressor genes and impact various signaling pathways, making it a molecule of significant interest in oncology and neurodegenerative disease research.^{[2][4][5]}

Quantitative Data on Bizine Activity

The following tables summarize the key quantitative parameters of **Bizine**'s inhibitory and cellular activities.

Table 1: Inhibitory Activity of **Bizine**

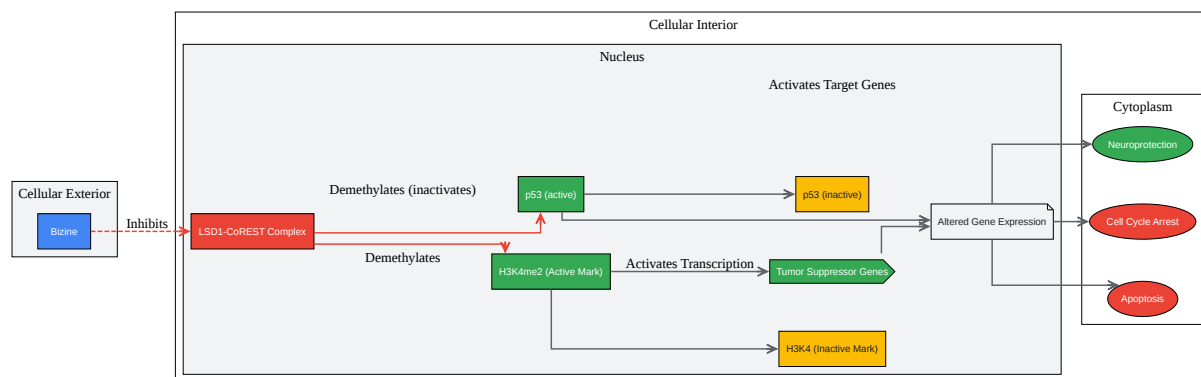
Target	Parameter	Value	Reference
LSD1	Ki	59 nM	^[1]
LSD1	kinact/KI	2.5 μ M-1min-1	
MAO-A	Ki(inact)	2.6 μ M	^[7]
MAO-B	Ki(inact)	6.5 μ M	^[7]
LSD2	Ki(inact)	~11 μ M	^[7]

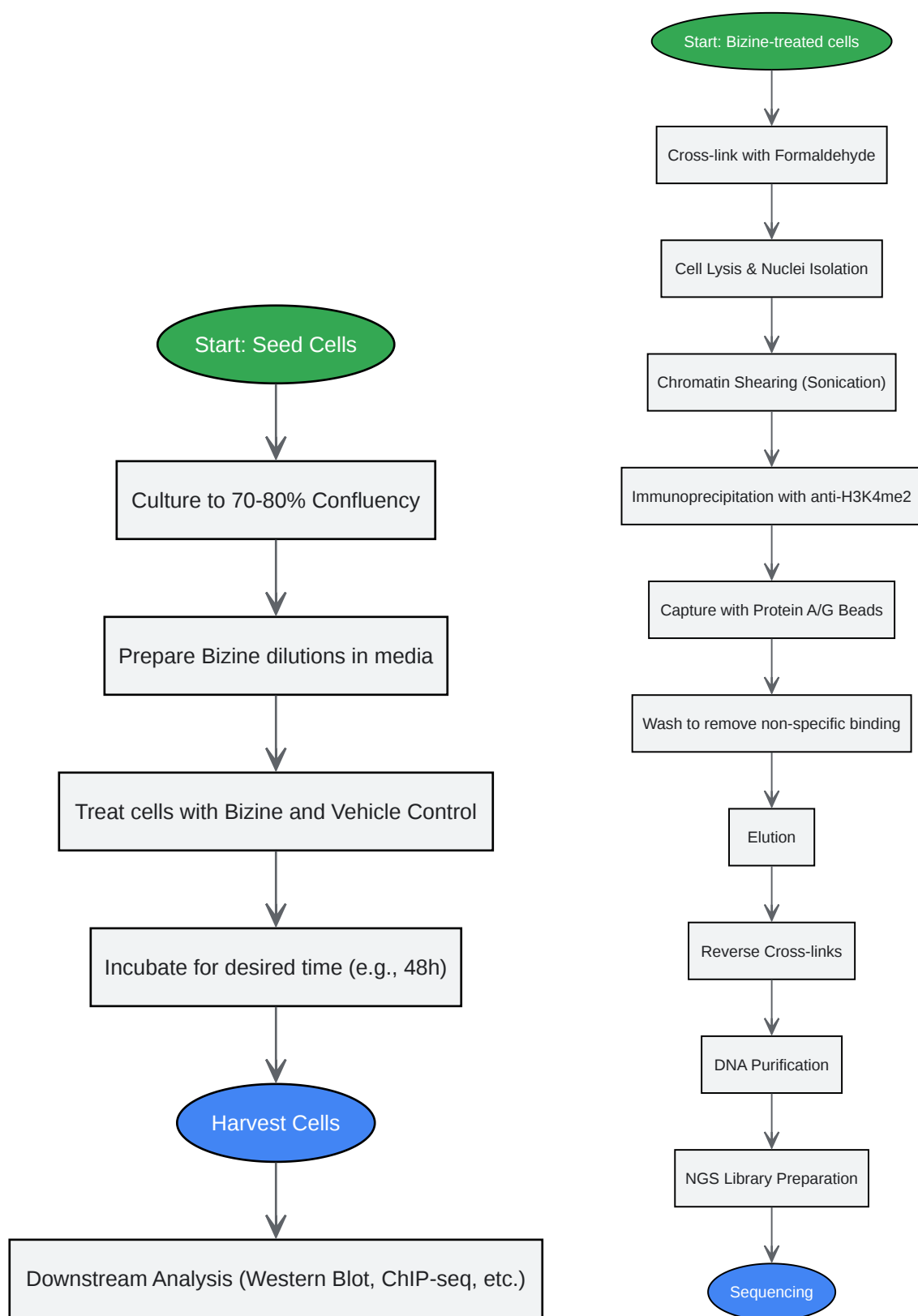
Table 2: Cellular Effects of **Bizine**

Cell Line	Assay	Parameter	Value	Reference
LNCaP	H3K4Me2 Increase	EC50	~2 μ M	
LNCaP	Proliferation	IC50	16 μ M	
H460	Proliferation	IC50	14 μ M	

Signaling Pathways Modulated by Bizine

Bizine's primary mechanism of action is the inhibition of LSD1, which in turn modulates downstream signaling pathways. The following diagram illustrates the central role of **Bizine** in altering the epigenetic landscape and impacting cellular processes.





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